

An In-depth Technical Guide to (1-Benzylpiperidin-2-yl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1-Benzylpiperidin-2-yl)methanol

Cat. No.: B1271878

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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential analytical methodologies for **(1-Benzylpiperidin-2-yl)methanol**, a key intermediate in pharmaceutical research. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Properties and Identifiers

(1-Benzylpiperidin-2-yl)methanol is a substituted piperidine derivative. Its fundamental chemical data are summarized below.

Property	Value	References
Molecular Formula	C13H19NO	[1][2]
Molecular Weight	205.30 g/mol	[1][2][3][4]
CAS Number	85387-43-5	[1][3][5]
Appearance	Colorless to light yellow liquid	[1][3]
Boiling Point	134°C at 0.15 mmHg	[1]
Synonyms	1-Benzyl-2-(hydroxymethyl)piperidine, [1-(Phenylmethyl)piperidin-2-yl]methanol	[1][2][3]

Synthesis Protocol

A documented method for the synthesis of **(1-Benzylpiperidin-2-yl)methanol** is outlined below.^[5]

Materials:

- 2-Piperidine methanol (12.9 g)
- Benzyl chloride (13.2 g)
- Triethylamine (10.5 g)
- Toluene (50 ml)

Procedure:

- A mixture of 2-piperidine methanol, benzyl chloride, triethylamine, and toluene is prepared in a suitable reaction vessel.
- The reaction mixture is stirred at reflux for a period of 4 hours.
- Upon completion, the mixture is filtered to remove any solid byproducts.
- The filtrate is then concentrated to remove the solvent.
- The resulting concentrate is purified by distillation under reduced pressure to yield the final product.

Yield:

This procedure has been reported to yield 11.3 g of (1-benzyl-2-piperidine methanol), which corresponds to a yield of 52.9%.^[5]

Proposed Analytical Methods

While specific experimental protocols for the analysis of **(1-Benzylpiperidin-2-yl)methanol** are not readily available, standard analytical techniques used for similar compounds can be

employed for its characterization and quality control. The following are suggested methodologies based on common practices for related chemical structures.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To determine the purity of the compound and confirm its molecular weight.
- Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph equipped with a mass selective detector.
- Suggested Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
 - Carrier Gas: Helium.
 - Injector Temperature: 250°C.
 - Oven Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) to ensure separation of any impurities.
 - MS Detector: Electron Ionization (EI) mode with a scan range appropriate for the molecular weight of the compound and its expected fragments.

2. High-Performance Liquid Chromatography (HPLC)

- Objective: To assess the purity of the compound.
- Sample Preparation: A solution of the sample in the mobile phase or a compatible solvent.
- Instrumentation: An HPLC system with a suitable detector (e.g., UV or MS).
- Suggested Conditions:

- Column: A C18 reversed-phase column is a common starting point for compounds of this polarity.
- Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape.
- Detection: UV detection at a wavelength where the benzyl group absorbs (e.g., around 254 nm).

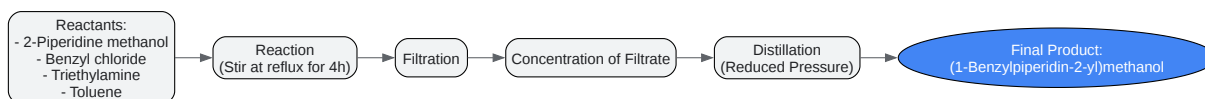
3. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Sample Preparation: As a neat liquid, a small drop can be placed directly on an ATR crystal.
- Analysis: The infrared spectrum should show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aliphatic and aromatic portions, and C-N stretching of the tertiary amine.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **(1-Benzylpiperidin-2-yl)methanol**.

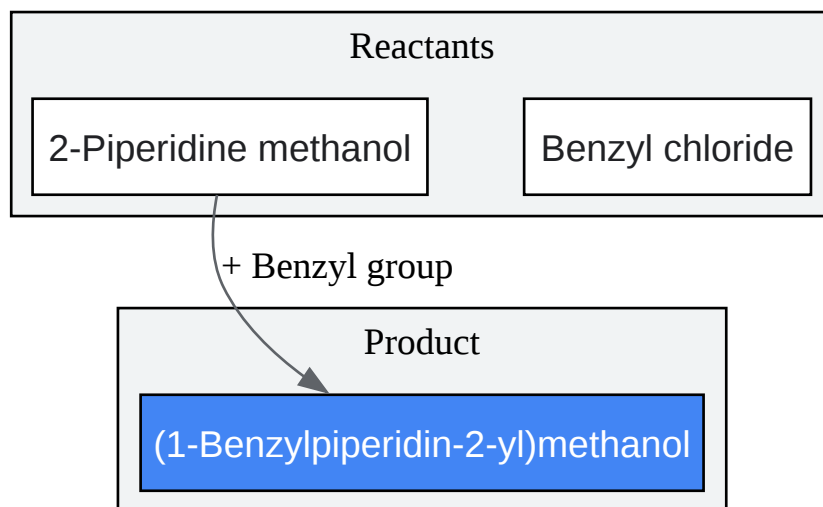


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Caption: Synthesis workflow for **(1-Benzylpiperidin-2-yl)methanol**.

Structural Relationship

This diagram shows the relationship between the starting material and the final product in the synthesis.



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Caption: Structural transformation in the synthesis.

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